molecular formula C17H12O B13814119 8-Fluoranthenemethanol CAS No. 135295-00-0

8-Fluoranthenemethanol

Cat. No.: B13814119
CAS No.: 135295-00-0
M. Wt: 232.28 g/mol
InChI Key: FILGBJILVWQQMH-UHFFFAOYSA-N
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Description

8-Fluoranthenemethanol is an organic compound with the molecular formula C17H12O It is a derivative of fluoranthene, a polycyclic aromatic hydrocarbon (PAH) This compound is characterized by the presence of a methanol group attached to the fluoranthene structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Fluoranthenemethanol typically involves the functionalization of fluoranthene. One common method includes the reaction of fluoranthene with formaldehyde in the presence of a catalyst to introduce the methanol group. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 8-Fluoranthenemethanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form a carboxylic acid derivative.

    Reduction: Reduction reactions can convert the methanol group to a methyl group.

    Substitution: The aromatic structure allows for electrophilic substitution reactions, where substituents can be introduced at specific positions on the fluoranthene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic substitution reactions may use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products:

    Oxidation: Fluoranthenecarboxylic acid.

    Reduction: 8-Methylfluoranthene.

    Substitution: Various substituted fluoranthene derivatives depending on the reagents used.

Scientific Research Applications

8-Fluoranthenemethanol has several applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of more complex organic molecules and as a probe in studying reaction mechanisms.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.

    Industry: It is used in the development of advanced materials, including organic semiconductors and fluorescent dyes.

Mechanism of Action

The mechanism of action of 8-Fluoranthenemethanol involves its interaction with specific molecular targets. The methanol group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The fluoranthene core can interact with aromatic systems, making it useful in various chemical and biological applications.

Comparison with Similar Compounds

    Fluoranthene: The parent compound without the methanol group.

    9-Fluorenemethanol: A similar compound with a different aromatic structure.

    Anthracenemethanol: Another PAH derivative with a methanol group.

Uniqueness: 8-Fluoranthenemethanol is unique due to its specific structure, which combines the properties of fluoranthene with the reactivity of a methanol group. This combination allows for diverse chemical reactions and applications that are not possible with other similar compounds.

Properties

CAS No.

135295-00-0

Molecular Formula

C17H12O

Molecular Weight

232.28 g/mol

IUPAC Name

fluoranthen-8-ylmethanol

InChI

InChI=1S/C17H12O/c18-10-11-7-8-13-14-5-1-3-12-4-2-6-15(17(12)14)16(13)9-11/h1-9,18H,10H2

InChI Key

FILGBJILVWQQMH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C(=C1)C4=C(C3=CC=C2)C=C(C=C4)CO

Origin of Product

United States

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